N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Synthesis of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to study the effects of pyrimidine derivatives on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-2-4-14(5-3-13)11-29-21-24-10-16(22)19(25-21)20(26)23-9-15-6-7-17-18(8-15)28-12-27-17/h2-8,10H,9,11-12H2,1H3,(H,23,26) |
InChI Key |
GYAQAVHFURTWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
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